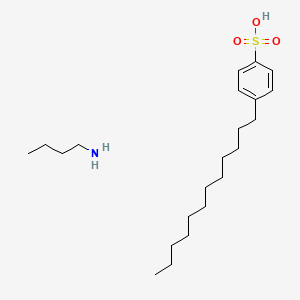
butan-1-amine;4-dodecylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-1-amine;4-dodecylbenzenesulfonic acid is a compound that combines the properties of butan-1-amine, a primary amine, and 4-dodecylbenzenesulfonic acid, a sulfonic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-dodecylbenzenesulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . This process yields a complex mixture of linear alkyl benzene sulfonates. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
For butan-1-amine, it can be synthesized through the reduction of butan-1-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of 4-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, often using continuous reactors to ensure consistent quality and high yield. The process parameters are optimized to minimize by-product formation and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Butan-1-amine can undergo oxidation to form butanal or butanoic acid, depending on the conditions and reagents used.
Reduction: 4-dodecylbenzenesulfonic acid can be reduced to its corresponding sulfonate salt.
Substitution: Both components can undergo substitution reactions. For example, butan-1-amine can react with acyl chlorides to form amides, while 4-dodecylbenzenesulfonic acid can react with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Acyl chlorides and bases such as sodium hydroxide are frequently used in substitution reactions.
Major Products
Oxidation of Butan-1-amine: Butanal, Butanoic acid
Reduction of 4-Dodecylbenzenesulfonic Acid: Dodecylbenzenesulfonate
Substitution Reactions: Amides, Sulfonate salts
Aplicaciones Científicas De Investigación
Butan-1-amine;4-dodecylbenzenesulfonic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of butan-1-amine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The sulfonic acid group can interact with positively charged sites on proteins and enzymes, while the amine group can form hydrogen bonds with various functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the amine group.
Decylbenzenesulfonic acid: Similar surfactant properties but with a shorter alkyl chain.
Tridecylbenzenesulfonic acid: Similar surfactant properties but with a longer alkyl chain.
Uniqueness
Butan-1-amine;4-dodecylbenzenesulfonic acid is unique due to the presence of both an amine and a sulfonic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propiedades
Número CAS |
14356-36-6 |
|---|---|
Fórmula molecular |
C18H30O3S.C4H11N C22H41NO3S |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
butan-1-amine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-2-3-4-5/h13-16H,2-12H2,1H3,(H,19,20,21);2-5H2,1H3 |
Clave InChI |
PNYUCOCEZXSIBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















